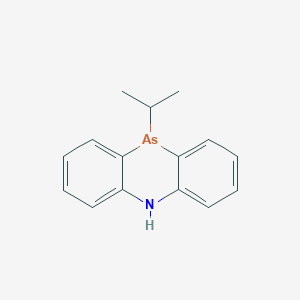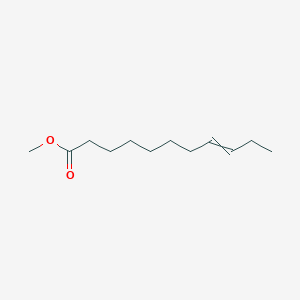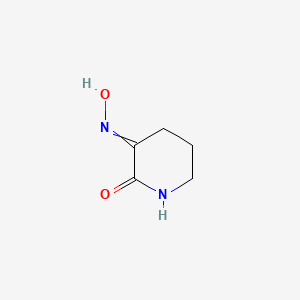
3-(Hydroxyimino)piperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Hydroxyimino)piperidin-2-one is a heterocyclic compound featuring a piperidine ring with a hydroxyimino group at the third position and a ketone group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxyimino)piperidin-2-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of piperidine derivatives with hydroxylamine under controlled conditions to introduce the hydroxyimino group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions to ensure high yield and purity. The use of catalysts such as palladium or rhodium can enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 3-(Hydroxyimino)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso derivatives.
Reduction: Reduction of the ketone group can yield corresponding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxyimino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products: The major products formed from these reactions include nitroso derivatives, alcohols, and substituted piperidines .
Aplicaciones Científicas De Investigación
3-(Hydroxyimino)piperidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of polymers and other advanced materials
Mecanismo De Acción
The mechanism of action of 3-(Hydroxyimino)piperidin-2-one involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, thereby inhibiting their activity. Additionally, the compound can modulate signaling pathways by interacting with receptors and other proteins involved in cellular processes .
Comparación Con Compuestos Similares
Piperidine: A six-membered ring with one nitrogen atom, commonly used in pharmaceuticals.
Pyridine: A six-membered ring with one nitrogen atom, known for its aromatic properties.
Piperazine: A six-membered ring with two nitrogen atoms, used in various medicinal compounds
Uniqueness: 3-(Hydroxyimino)piperidin-2-one is unique due to the presence of both a hydroxyimino group and a ketone group, which confer distinct chemical reactivity and biological activity compared to other piperidine derivatives .
Propiedades
Número CAS |
53001-87-9 |
|---|---|
Fórmula molecular |
C5H8N2O2 |
Peso molecular |
128.13 g/mol |
Nombre IUPAC |
3-hydroxyiminopiperidin-2-one |
InChI |
InChI=1S/C5H8N2O2/c8-5-4(7-9)2-1-3-6-5/h9H,1-3H2,(H,6,8) |
Clave InChI |
GUIFPSKFOIESRR-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=NO)C(=O)NC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{2-[(2-Aminoethyl)amino]ethyl}pyrrolidine-2,5-dione](/img/structure/B14645952.png)
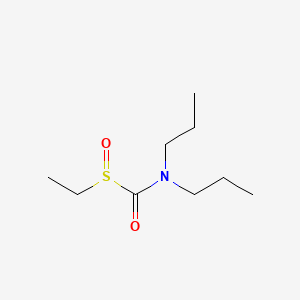

![2-[(3,4-Dimethoxyphenoxy)methyl]-7-methoxy-4H-1-benzopyran-4-one](/img/structure/B14645963.png)
![2-{2-[Acetyl(phenyl)amino]ethenyl}-3-ethyl-1,3-benzoselenazol-3-ium iodide](/img/structure/B14645970.png)
![[4-(Benzyloxy)-2-methylbut-2-en-1-yl]benzene](/img/structure/B14645976.png)


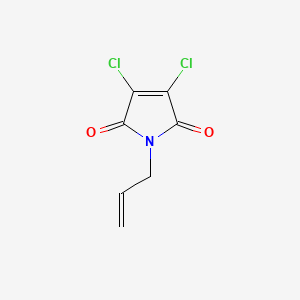
![[2-Chloro-2-(ethylsulfanyl)ethenyl]phosphonic dichloride](/img/structure/B14646006.png)

